![molecular formula C7H10FI B14423529 1-Fluoro-4-iodobicyclo[2.2.1]heptane CAS No. 84553-45-7](/img/structure/B14423529.png)
1-Fluoro-4-iodobicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-iodobicyclo[221]heptane is a bicyclic compound that features both fluorine and iodine atoms attached to a bicyclo[221]heptane framework
Métodos De Preparación
The synthesis of 1-Fluoro-4-iodobicyclo[2.2.1]heptane can be achieved through a sequential Diels-Alder reaction followed by a rearrangement sequence. The Diels-Alder reaction involves the cycloaddition of a diene and a dienophile to form the bicyclic structure. The reaction conditions typically involve the use of a chiral Lewis acid catalyst to promote the reaction and achieve high enantioselectivity . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Fluoro-4-iodobicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Reagents and Conditions: Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents.
Aplicaciones Científicas De Investigación
1-Fluoro-4-iodobicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorine-18 radiolabeling for positron emission tomography (PET) imaging.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-iodobicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
1-Fluoro-4-iodobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
- 1-Fluoro-4-methylbicyclo[2.2.1]heptane
- 1-Fluoro-4-methylbicyclo[2.2.2]octane
- 1-Fluoro-3-methylbicyclo[1.1.1]pentane These compounds share a similar bicyclic framework but differ in the substituents attached to the ring. The presence of different substituents can significantly influence the chemical and physical properties of these compounds, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
84553-45-7 |
|---|---|
Fórmula molecular |
C7H10FI |
Peso molecular |
240.06 g/mol |
Nombre IUPAC |
1-fluoro-4-iodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10FI/c8-6-1-3-7(9,5-6)4-2-6/h1-5H2 |
Clave InChI |
DZIDVPKTKWHWOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(C2)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


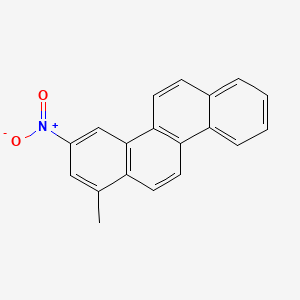
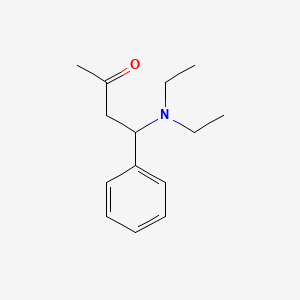
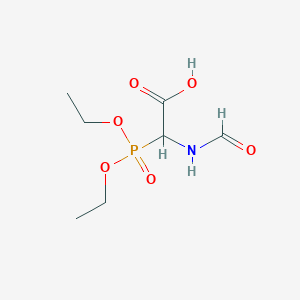

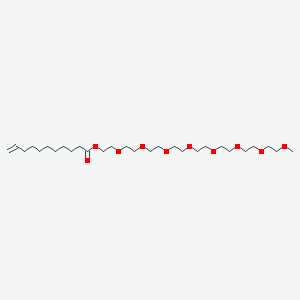
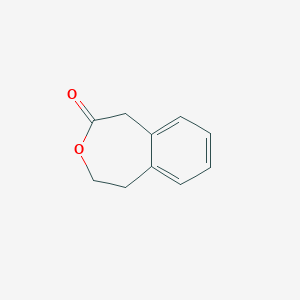
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
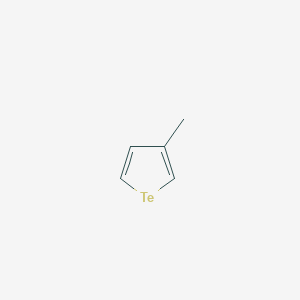
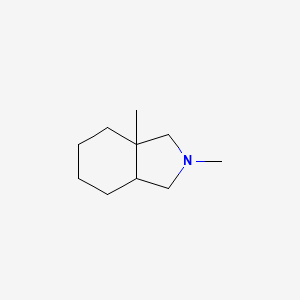
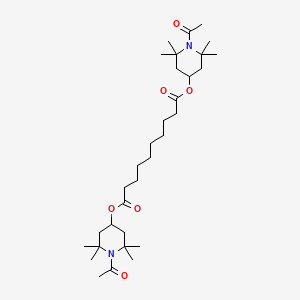
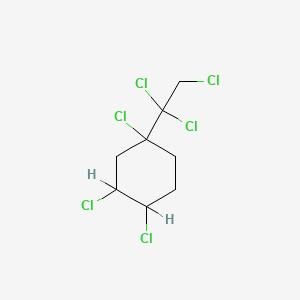
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
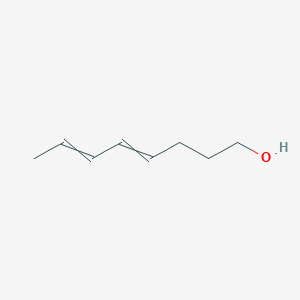
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
